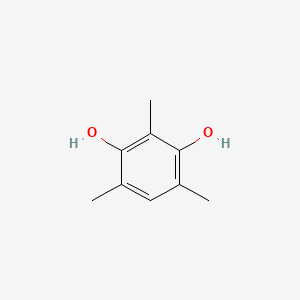

2,4,6-Trimethylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJIXLOKYWORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287833 | |

| Record name | 2,4,6-trimethylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-98-0 | |

| Record name | NSC52676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trimethylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Routes to 2,4,6-Trimethylbenzene-1,3-diol

The classical approaches to synthesizing substituted resorcinols, including this compound, often rely on multi-step sequences starting from readily available aromatic hydrocarbons.

Regioselectivity—the control of the position at which chemical bonds are made—is paramount in the synthesis of polysubstituted aromatic compounds. For this compound, a common precursor is mesitylene (B46885) (1,3,5-trimethylbenzene). One established route involves the nitration of mesitylene, followed by reduction and subsequent hydroxylation.

A representative, though not direct, pathway that highlights the principles of regiocontrol starts with the nitration of mesitylene to produce 1,3,5-trimethyl-2,4,6-trinitrobenzene. google.com This is followed by the reduction of the nitro groups to amino groups, yielding 2,4,6-trimethylbenzene-1,3,5-triamine. google.com While this triamine is a valuable intermediate for other compounds, converting it to the target diol requires further steps like diazotization and hydrolysis, which can be complex and may result in lower yields.

The directing effects of the substituents on the aromatic ring are crucial. In Friedel-Crafts alkylation or acylation, existing alkyl groups are ortho-para directing. youtube.com To achieve the specific 1,3-diol substitution pattern on a trimethylated ring, chemists must carefully plan the sequence of reactions, often using blocking groups to guide incoming substituents to the desired positions. youtube.com For instance, sulfonation can be used to temporarily block a reactive site, which can later be removed after other functional groups are in place. youtube.com

The synthesis of substituted resorcinols is not without its difficulties. Key challenges include:

Harsh Reaction Conditions: Many classical methods require aggressive reagents and high temperatures, leading to potential side reactions and safety concerns. acs.org

Low Yields and Byproducts: Achieving high selectivity and yield can be difficult, often resulting in complex product mixtures that require extensive purification.

Toxicity and Environmental Impact: The use of toxic reagents and solvents is a significant drawback, necessitating careful handling and waste management. researchgate.net

Innovations in this area have focused on overcoming these limitations. The use of more selective catalysts and milder reaction conditions has been a major area of research. For example, in related syntheses, metal oxide catalysts have been employed for the vapor-phase methylation of cresols to produce trimethylphenols, demonstrating high conversion and selectivity under optimized conditions. researchgate.net Such catalytic approaches offer a promising alternative to stoichiometric reagents.

Novel Synthetic Protocols and Mechanistic Insights

Recent research has focused on developing more efficient and direct routes to substituted phenols and resorcinols. While specific novel protocols for this compound are not extensively detailed in the provided search results, general advancements in resorcinol (B1680541) chemistry can be extrapolated.

One area of innovation is the use of organometallic catalysis. For example, a method for synthesizing 5-substituted resorcinols involves the reaction of 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether with aldehydes in the presence of lithium and a catalytic amount of naphthalene. nih.gov This is followed by deprotection and other functional group manipulations to yield the desired resorcinol derivatives. nih.gov This type of methodology, which builds the carbon skeleton and then introduces the hydroxyl groups, offers a different strategic approach.

Mechanistic studies, often supported by computational and theoretical investigations, are crucial for optimizing reaction conditions and designing new synthetic pathways. jmchemsci.com For instance, understanding the transition states in the acylation of resorcinol can help predict the most likely position for substitution, enabling higher yields of the desired product. jmchemsci.com These insights allow chemists to fine-tune catalyst selection, solvent, and temperature to favor a specific reaction pathway.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct carboxylation of mesitylene to produce 2,4,6-trimethylbenzoic acid is an example of an atom-economical reaction. google.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. A patent describes the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent to prepare 2,4,6-trimethylbenzene-1,3,5-triamine, which is noted as being safer and more environmentally friendly than methods using SnCl2 or catalytic hydrogenation with flammable H2 gas. google.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste. The development of continuous processes using fixed-bed reactors with catalysts like CuCrSr/Al2O3 for related hydrogenations showcases an efficient and scalable green approach. nih.govrsc.org

The table below summarizes different synthetic strategies and their adherence to green chemistry principles.

| Synthetic Strategy | Key Reagents/Catalysts | Green Chemistry Aspects | Challenges |

| Classical Route (e.g., Nitration/Reduction) | Mesitylene, Fuming Nitric Acid, Conc. Sulfuric Acid, SnCl2 or H2/Pd | Established methodology. | Use of hazardous acids, generation of waste, potential for explosive intermediates. google.com |

| Hydrazine Reduction | Hydrazine Hydrate | Safer than H2 gas, avoids heavy metal waste (like SnCl2), byproducts are N2 and H2O. google.com | Hydrazine is toxic and requires careful handling. |

| Catalytic Alkylation/Hydroxylation | m-Cresol, Methanol, Metal Oxide Catalysts | High conversion and selectivity, potential for continuous processing. researchgate.net | Requires optimization of catalyst and reaction conditions (temperature, pressure). researchgate.net |

| Direct Carboxylation | Mesitylene, CO2, Catalyst | High atom economy, utilizes a renewable feedstock (CO2). google.com | Requires specific catalysts and reaction conditions (pressure, temperature). google.com |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

2,4,6-Trimethylbenzene-1,3-diol, also known as 2,4,6-trimethylresorcinol, exhibits a high degree of reactivity towards electrophilic aromatic substitution. nih.gov This is due to the presence of two hydroxyl (-OH) groups and three methyl (-CH₃) groups attached to the benzene (B151609) ring. Both types of substituents are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org

The hydroxyl groups are powerful activating groups due to their ability to donate electron density to the ring through resonance. The methyl groups, while less activating than hydroxyl groups, also contribute to the increased electron density via an inductive effect. wikipedia.org The combined effect of these five activating groups makes the remaining unsubstituted carbon atom on the ring (position 5) highly nucleophilic and the primary site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com In the case of this compound, the strong activation from the existing substituents facilitates these reactions, often under milder conditions than those required for benzene itself. The directing effects of the substituents are cooperative, all favoring substitution at the 5-position. msu.edu

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Electrophile | Major Product |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 5-Nitro-2,4,6-trimethylbenzene-1,3-diol |

| Bromination | Br₂/FeBr₃ | Br⁺ | 5-Bromo-2,4,6-trimethylbenzene-1,3-diol |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | 5-Sulfo-2,4,6-trimethylbenzene-1,3-diol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 5-Acyl-2,4,6-trimethylbenzene-1,3-diol |

Nucleophilic Reactivity at Hydroxyl Centers

The hydroxyl groups of this compound are the primary sites for nucleophilic reactions. These reactions typically involve the deprotonation of the hydroxyl group to form a phenoxide ion, which is a much stronger nucleophile than the neutral diol. The resulting phenoxide can then react with various electrophiles.

One common reaction is etherification, where the phenoxide reacts with an alkyl halide to form an ether. Due to the presence of two hydroxyl groups, both mono- and di-etherification products can be formed, depending on the stoichiometry of the reagents. Another important reaction is esterification, where the diol reacts with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester.

The reactivity of the hydroxyl groups can be influenced by the electronic environment of the aromatic ring. The electron-donating methyl groups increase the electron density on the oxygen atoms, potentially making them more nucleophilic. However, the steric hindrance from the adjacent methyl groups can also play a significant role in moderating the accessibility of the hydroxyl groups to incoming electrophiles.

Radical-Mediated Transformations Involving the Diol Moiety

The diol moiety of this compound can participate in radical-mediated transformations. Phenolic compounds, in general, are known to be effective radical scavengers. The hydrogen atom of the hydroxyl group can be abstracted by a radical species, forming a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

The presence of three electron-donating methyl groups further stabilizes the phenoxyl radical, enhancing the antioxidant potential of the molecule. These radical-mediated processes are crucial in various contexts, including the inhibition of autoxidation processes.

Furthermore, the diol can undergo reactions initiated by radical species. For instance, in the presence of a radical initiator, it could potentially undergo addition reactions with unsaturated compounds or participate in polymerization processes if appropriately functionalized. The specific pathways of these radical reactions would be highly dependent on the nature of the radical species and the reaction conditions. mdpi.comlibretexts.org

Oxidative and Reductive Chemistry of the Aromatic Diol

The aromatic diol system of this compound is susceptible to both oxidation and reduction reactions.

Oxidation:

Phenols, and especially dihydroxybenzenes, are readily oxidized. The oxidation of this compound can lead to the formation of quinone-type structures. The specific product will depend on the oxidizing agent and the reaction conditions. For instance, oxidation could potentially yield 2,4,6-trimethyl-p-benzoquinone or other related oxidized species. The electron-rich nature of the ring, due to the activating substituents, facilitates this oxidation process. The Dakin oxidation is a relevant reaction for ortho- and para-hydroxylated phenyl aldehydes or ketones, leading to benzenediols and carboxylates. wikipedia.org

Reduction:

The aromatic ring of this compound can be reduced under certain conditions. A common method for the reduction of benzene rings is catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. This would result in the formation of 2,4,6-trimethylcyclohexane-1,3-diol. The Birch reduction, which involves dissolving the aromatic compound in a mixture of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings. libretexts.org However, the specific outcome for this compound would depend on the precise reaction conditions.

Acid-Base Properties and Prototropic Equilibria

Similar to other phenols, the hydroxyl groups of this compound are weakly acidic. wikipedia.org They can donate a proton to a base to form a phenoxide ion. The acidity of the hydroxyl groups is influenced by the substituents on the aromatic ring. The electron-donating methyl groups decrease the acidity of the hydroxyl groups compared to unsubstituted resorcinol (B1680541). This is because the methyl groups destabilize the resulting phenoxide ion by pushing more electron density onto the already electron-rich anion.

The compound exists in a prototropic equilibrium, where a proton can be transferred from one hydroxyl group to the other. In the presence of a base, the following equilibria are established:

Table 2: Prototropic Equilibria of this compound

| Species | Description |

| H₂A | The neutral this compound molecule |

| HA⁻ | The mono-anion formed by the loss of one proton |

| A²⁻ | The di-anion formed by the loss of two protons |

The pKa values for the two deprotonation steps would quantify the acidity of each hydroxyl group. The first pKa value would be lower (more acidic) than the second, as the removal of the first proton is from a neutral molecule, while the second is from a negatively charged species, which experiences electrostatic repulsion.

Derivatization and Functionalization Strategies

Etherification and Esterification of Hydroxyl Groups

The two hydroxyl groups of 2,4,6-trimethylbenzene-1,3-diol are primary sites for functionalization through etherification and esterification reactions. These transformations are fundamental in organic synthesis and allow for the introduction of a wide variety of functional groups, thereby altering the solubility, reactivity, and electronic properties of the parent molecule.

Etherification: The formation of ethers from the hydroxyl groups can be readily achieved through the Williamson ether synthesis. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.org This well-established SN2 reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.combyjus.com Given the presence of two hydroxyl groups, both mono- and di-ether products can be synthesized by controlling the stoichiometry of the base and the alkylating agent. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or acetonitrile. byjus.com

Esterification: The hydroxyl groups can also be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is a common method. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and to drive it towards the product side, water is typically removed, for instance, by azeotropic distillation. organic-chemistry.org Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a more direct and often irreversible route to the corresponding esters.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I, C₂H₅Br), Strong base (e.g., NaH) | Inert solvent (e.g., DMF, THF), Room temperature to moderate heating | Alkoxy ether |

| Fischer-Speier Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Reflux with water removal (e.g., Dean-Stark apparatus) | Ester |

| Acylation | Acid chloride or anhydride, Base (e.g., pyridine, triethylamine) | Inert solvent (e.g., CH₂Cl₂, THF), Room temperature | Ester |

C-H Functionalization and Side-Chain Modifications

The three methyl groups on the benzene (B151609) ring offer additional sites for functionalization, primarily at the benzylic positions. These reactions allow for the introduction of new functionalities without altering the core aromatic diol structure.

Side-Chain Halogenation: The benzylic hydrogens of the methyl groups are susceptible to free-radical halogenation. A particularly effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. chemistrysteps.comchadsprep.comlibretexts.orgyoutube.comyoutube.com This reaction, known as benzylic bromination, selectively introduces a bromine atom onto one of the methyl groups. chemistrysteps.comchadsprep.comlibretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Oxidation: The methyl side chains can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. However, this would likely also lead to the oxidation of the phenol (B47542) groups. Milder and more selective oxidation methods would be required to target the methyl groups specifically.

Halogenation and Nitration of the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strongly activating hydroxyl groups and three moderately activating methyl groups. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org These substituents direct incoming electrophiles to the ortho and para positions. In this specific molecule, the 5-position is the only unsubstituted position on the ring and is therefore the primary site for electrophilic attack.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur readily at the 5-position. The reaction can be carried out using elemental bromine (Br₂) or chlorine (Cl₂) in a suitable solvent, often without the need for a Lewis acid catalyst due to the high reactivity of the substrate.

Nitration: Nitration can be achieved by treating the diol with a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). lumenlearning.commasterorganicchemistry.com Due to the activating nature of the substituents, milder nitrating conditions might be necessary to avoid over-reaction or oxidative degradation. The nitro group would be introduced at the 5-position, yielding 2,4,6-trimethyl-5-nitrobenzene-1,3-diol.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br⁺ (from Br₂) | 5-Bromo-2,4,6-trimethylbenzene-1,3-diol |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2,4,6-Trimethyl-5-nitrobenzene-1,3-diol |

Formation of Polymeric and Oligomeric Structures

The difunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for the synthesis of various polymeric and oligomeric structures. These materials can exhibit unique properties due to the rigid and substituted aromatic core.

Polyesters and Polycarbonates: this compound can be used as a diol monomer in polycondensation reactions to form polyesters and polycarbonates. researchgate.netrsc.orguwb.edu.plnih.govresearchgate.net Polyesters can be synthesized by reacting the diol with a dicarboxylic acid or its derivative (e.g., a diacid chloride). researchgate.net Polycarbonates can be prepared by reacting the diol with phosgene (B1210022) or a phosgene equivalent, such as diphenyl carbonate, in a transesterification reaction. uwb.edu.pl The properties of the resulting polymers, such as their thermal stability and solubility, can be tuned by the choice of the co-monomer.

Oligomeric Structures: Under specific conditions, such as acid-catalyzed self-condensation, this compound could potentially form oligomeric structures. nih.govresearchgate.netnih.gov These reactions might involve ether linkages or even C-C bond formation between the aromatic rings, leading to more complex, rigid structures. The steric hindrance provided by the methyl groups would play a significant role in directing the outcome of such oligomerization reactions.

| Polymer Type | Co-monomer | Linkage |

|---|---|---|

| Polyester | Dicarboxylic acid (e.g., terephthalic acid) | Ester (-O-CO-) |

| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate (-O-CO-O-) |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 2,4,6-trimethylbenzene-1,3-diol, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and providing details about the electronic environment of each atom.

¹H NMR Spectroscopy:

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic proton, the hydroxyl protons, and the protons of the three methyl groups.

Aromatic Proton (H5): A single aromatic proton at the C5 position is anticipated to appear as a singlet. Its chemical shift would be influenced by the electron-donating effects of the two hydroxyl groups and the three methyl groups.

Hydroxyl Protons (-OH): The two hydroxyl protons at positions 1 and 3 are expected to produce a singlet. The chemical shift of this peak can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

Methyl Protons (-CH₃): Due to the molecule's symmetry, the three methyl groups at positions 2, 4, and 6 are chemically equivalent. Therefore, they are expected to give rise to a single, sharp singlet, integrating to nine protons. The chemical shifts of these protons are influenced by their position on the aromatic ring. For comparison, the methyl protons in 2,4,6-trimethylbenzaldehyde (B22134) appear at δ 2.28 ppm (3H) and δ 2.53 ppm (6H). acadiau.ca

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the symmetry of this compound, a reduced number of signals is expected.

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring will show distinct signals. The carbons bearing the hydroxyl groups (C1 and C3) will be significantly deshielded and appear at a higher chemical shift. The carbons with methyl substituents (C2, C4, and C6) will also have characteristic shifts, as will the unsubstituted carbon (C5). For instance, in 1,3,5-trimethylbenzene, the substituted and unsubstituted aromatic carbons appear at δ 138.2 and 127.5 ppm, respectively. docbrown.inforsc.org

Methyl Carbons: The three equivalent methyl carbons will produce a single signal in the aliphatic region of the spectrum, typically at a lower chemical shift.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Comparison |

| H5 | 6.0-6.5 | 100-110 | Shielded by multiple electron-donating groups. |

| OH | 4.5-5.5 | - | Labile proton, shift is solvent-dependent. |

| 2,4,6-CH₃ | 2.1-2.3 | 15-20 | Similar environment to methyls in other trimethylated benzenes. acadiau.cadocbrown.inforsc.org |

| C1, C3 | - | 150-160 | Deshielded by hydroxyl groups. |

| C2, C4, C6 | - | 120-130 | Influenced by both methyl and hydroxyl groups. |

| C5 | - | 100-110 | Shielded by adjacent hydroxyl and methyl groups. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and fingerprinting the molecular structure of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum is dominated by vibrations that induce a change in the molecule's dipole moment. Key expected absorptions include:

O-H Stretching: A broad and intense band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) groups should appear as a strong band between 1200 and 1300 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. It often provides complementary information to IR spectroscopy.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, is typically a strong and sharp band in the Raman spectrum, expected around 1000 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the ring and the bonds to the methyl groups will also be Raman active.

Symmetry Considerations: For molecules with a center of symmetry, the rule of mutual exclusion applies (vibrations that are IR active are Raman inactive, and vice versa). While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

| O-H stretch | 3200-3600 (broad, strong) | Weak | Characteristic of phenols. |

| Aromatic C-H stretch | 3000-3100 (medium) | Strong | |

| Aliphatic C-H stretch | 2850-3000 (strong) | Strong | From methyl groups. |

| Aromatic C=C stretch | 1450-1600 (multiple, medium-strong) | Medium-strong | |

| C-O stretch | 1200-1300 (strong) | Medium | Phenolic C-O bond. |

| Ring Breathing | Weak | ~1000 (strong, sharp) | Characteristic of substituted benzenes. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state architecture.

For instance, the crystal structure of 1,3,5-triiodo-2,4,6-trimethylbenzene reveals significant distortion of the benzene ring from ideal hexagonal symmetry due to steric strain, with endocyclic angles facing the iodine and methyl groups being 123.8° and 116.2°, respectively. nmrdb.org Similar distortions are expected in this compound due to the presence of the three methyl groups.

Key Predicted Crystallographic Features:

Hydrogen Bonding: The two hydroxyl groups are expected to be key players in the crystal packing, forming a network of intermolecular hydrogen bonds. This would likely lead to a well-ordered, stable crystal lattice.

Molecular Packing: The packing of the molecules will be a balance between the directional hydrogen bonding interactions and the steric bulk of the methyl groups. The molecules may arrange in layers or more complex three-dimensional networks.

Conformation: The orientation of the hydroxyl groups relative to the benzene ring will be a key conformational feature. They may be oriented to optimize hydrogen bonding with neighboring molecules.

Crystallographic Data of Analogous Compounds:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,3,5-Triiodo-2,4,6-trimethylbenzene | - | - | Significant ring distortion. | nmrdb.org |

| 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene | Triclinic | P-1 | Bulky bromine atoms accommodated above and below the ring plane. | nih.gov |

| Trimethyl-[2,4,6-tri(1,1-dimethylethyl)benzene] 1,3,5-tricarboxylate | Monoclinic | P2₁/n | Non-planar benzene ring and distorted ring angles. acs.org | acs.org |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (molar mass: 152.19 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Expected Fragmentation Pathways:

Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion at m/z = 152.

Loss of a Methyl Group: A common fragmentation pathway for methylated aromatics is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. This would result in a prominent peak at m/z = 137 (M-15). This is often a base peak in the spectra of trimethylbenzenes. rsc.org

Loss of Water: The presence of hydroxyl groups makes the loss of a water molecule (H₂O) a likely fragmentation pathway, leading to an ion at m/z = 134 (M-18).

Loss of CO: Subsequent fragmentation of the phenolic ring structure could involve the loss of carbon monoxide (CO), a common fragmentation for phenols, which would lead to further daughter ions.

Other Fragments: Other smaller fragments corresponding to further cleavages of the ring and loss of substituents would also be observed.

Predicted Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway | Comments |

| 152 | [C₉H₁₂O₂]⁺˙ | Molecular Ion | Confirms molecular weight. |

| 137 | [C₈H₉O₂]⁺ | M⁺˙ - •CH₃ | Loss of a methyl radical, likely a major peak. rsc.org |

| 134 | [C₉H₁₀O]⁺˙ | M⁺˙ - H₂O | Loss of water from the diol. |

| 122 | [C₈H₁₀]⁺˙ | M⁺˙ - 2(•OH) + 2H (rearrangement) | Loss of hydroxyl groups. |

| 119 | [C₈H₇O]⁺ | [M-CH₃]⁺ - H₂O | Sequential loss of methyl and water. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment in alkylbenzenes. rsc.org |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule and can be sensitive to the molecular environment.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of two hydroxyl groups (auxochromes) and three methyl groups will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Expected Absorption Maxima (λ_max): Based on data for other substituted phenols and trimethylbenzenes, absorption maxima are expected in the range of 270-290 nm. For instance, 2,4,6-trimethylbenzoic acid shows an absorption band at 282.5 mμ. mst.edu

Fluorescence Spectroscopy:

Resorcinol (B1680541) and its derivatives are known to be fluorescent. acs.orgnih.gov The fluorescence of this compound would arise from the de-excitation of the lowest singlet excited state to the ground state.

Excitation and Emission Maxima: The excitation maximum would likely be close to the absorption maximum. The emission spectrum would be a mirror image of the absorption band and would be shifted to a longer wavelength (Stokes shift). The fluorescence properties can be sensitive to solvent polarity and hydrogen bonding. Studies on resorcinol-based dyes show that hydrogen bonding and hydrophobic interactions can significantly influence their fluorescence characteristics. acs.org

Predicted Electronic Spectroscopy Data for this compound:

| Spectroscopic Technique | Parameter | Predicted Value | Comments |

| UV-Vis Absorption | λ_max | 270-290 nm | π → π* transitions of the substituted benzene ring. |

| Fluorescence Emission | λ_em | 300-350 nm | Expected Stokes shift; dependent on solvent and environment. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Density Functional Theory (DFT): This approach is widely used due to its balance of accuracy and computational cost. semanticscholar.org For a molecule like 2,4,6-trimethylbenzene-1,3-diol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate vibrational frequencies. semanticscholar.org These calculations would reveal key energetic properties, bond lengths, and angles, providing a detailed three-dimensional picture of the molecule's most stable conformation.

Ab Initio Methods: These calculations are based on first principles without the use of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. Ab initio calculations could be used to refine the understanding of the electronic ground state and excited states of this compound.

A summary of typical properties that can be computed for this compound is available in public databases.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Exact Mass | 152.083729621 Da |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem CID 243272. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By simulating the interactions within the molecule and with its environment, MD can provide insights into conformational flexibility and intermolecular forces. researchgate.net

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different stable conformations (rotamers) arising from the rotation of the hydroxyl groups and methyl groups.

Analyze Intermolecular Interactions: Simulate the behavior of the molecule in different solvents to understand how it interacts with neighboring molecules through hydrogen bonding and van der Waals forces. This is crucial for predicting its behavior in solution. mdpi.com

Study Dynamic Processes: Observe how the molecule's structure fluctuates under different conditions, which can reveal information about its flexibility and the energy barriers between different conformations. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting how a molecule will behave in a chemical reaction. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways.

For this compound, these methods could predict:

Sites of Reactivity: Identify which atoms are most likely to be attacked by electrophiles or nucleophiles. scispace.com

Reaction Mechanisms: Elucidate the step-by-step process of reactions, such as oxidation or electrophilic substitution on the aromatic ring. copernicus.org

Thermodynamic and Kinetic Feasibility: Determine whether a proposed reaction is likely to occur and how fast it will proceed by calculating the changes in Gibbs free energy and the energy barriers of the transition states. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.comlibretexts.org For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org The location and energy of the LUMO would indicate where an incoming nucleophile is most likely to attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (Calculated Value) | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | (Calculated Value) | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated Value) | Correlates with chemical reactivity and stability. |

(Note: Specific energy values require dedicated quantum chemical calculations.)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs, which aligns closely with classical Lewis structures. wisc.edumpg.de

For this compound, NBO analysis would:

Describe Bonding: Quantify the hybridization of the atomic orbitals involved in forming the C-C, C-H, C-O, and O-H bonds. joaquinbarroso.com

Analyze Charge Distribution: Provide a more intuitive picture of the charge distribution by calculating the natural atomic charges on each atom.

Investigate Hyperconjugation: Reveal stabilizing interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the aromatic ring, or from the C-H bonds of the methyl groups into the ring. These interactions are key to understanding the molecule's stability and the electronic effects of its substituent groups. wisc.edu

Applications in Advanced Chemical Systems and Materials Science

Role as a Ligand in Coordination Chemistry

The hydroxyl groups of 2,4,6-trimethylbenzene-1,3-diol allow it to act as a ligand, donating electron pairs to metal ions to form coordination complexes and polymers. This has led to the synthesis of novel materials with interesting structural and photophysical properties.

Synthesis of Metal Complexes and Coordination Polymers

Researchers have successfully synthesized a variety of metal complexes using this compound and its derivatives as ligands. These syntheses often involve the reaction of the diol with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse structures, from discrete mononuclear or dinuclear molecules to extended one-, two-, or three-dimensional coordination polymers.

For instance, new dibenzimidazolium salts bridged by a 2-methylenepropane-1,3-diyl group have been used to create dinuclear N-heterocyclic carbene Ag(I) complexes. researchgate.net Similarly, zwitterionic mixed-ligand bis(carbene) complexes of copper, silver, and gold have been synthesized, demonstrating the versatility of using substituted benzene (B151609) derivatives in forming metal complexes. researchgate.net The synthesis of transition metal complexes with Schiff base ligands derived from substituted benzaldehydes has also been reported, highlighting a common strategy for creating complex metal-organic structures. orientjchem.orgresearchgate.net

The following table provides examples of metal complexes synthesized using ligands derived from or related to substituted benzene structures.

| Metal Ion | Ligand Type | Resulting Complex | Reference |

| Ag(I) | Dinuclear N-heterocyclic carbene | Dinuclear Ag(I) complex | researchgate.net |

| Cu(I), Ag(I), Au(I) | Zwitterionic mixed-carbene | Linear two-coordinate complexes | researchgate.net |

| Mn(II), Fe(II), Co(II) | Schiff base (from 2,4,5-Trimethoxybenzaldehyde) | Octahedral and tetragonally distorted octahedral complexes | researchgate.net |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral and square planar complexes | nih.gov |

Metal-Ligand Interactions and Coordination Modes

The interaction between the metal center and the this compound ligand is primarily through the oxygen atoms of the hydroxyl groups. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other co-ligands. The diol can act as a monodentate ligand, coordinating through one hydroxyl group, or as a bidentate bridging ligand, connecting two metal centers.

Building Block in Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into larger, well-defined architectures.

Hydrogen-Bonding Networks and Self-Assembly Processes

The two hydroxyl groups on the this compound molecule are key to its ability to form extensive hydrogen-bonding networks. These interactions can direct the packing of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional structures.

The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking and C-H···π interactions, can lead to complex and unique molecular packing. researchgate.net For instance, in the crystal structure of 2,4,6-trimethyl-1,3,5-tris(morpholinomethyl)benzene, intermolecular C-H···π interactions are responsible for the formation of a one-dimensional chain structure. nih.gov The importance of hydrogen bonding has also been highlighted in base-catalyzed transesterification reactions involving vicinal diols, where intramolecular hydrogen bonds stabilize reaction intermediates. osti.gov

Design of Porous Organic Frameworks and Cages

The rigid structure and defined geometry of this compound and its derivatives make them excellent building blocks for the construction of porous organic frameworks (POFs) and porous organic cages (POCs). liverpool.ac.ukrsc.orgresearchgate.netnih.gov These materials are characterized by their high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. ossila.combohrium.comnih.gov

POFs are extended, crystalline structures formed by the covalent linking of organic building blocks. ossila.comnih.gov Covalent organic frameworks (COFs) are a subclass of POFs formed by strong covalent bonds. ossila.comresearchgate.net The synthesis of POFs often involves condensation reactions between multifunctional monomers. researchgate.net

POCs, on the other hand, are discrete, soluble molecules with an intrinsic cavity. liverpool.ac.ukresearchgate.net They are typically formed through reversible reactions, which allow for error correction and the isolation of thermodynamically stable products. liverpool.ac.uk The functionalization of these cages can be used to tune their properties, such as their solubility and melting point. rsc.org

Precursor in Polymer Chemistry and Advanced Materials

While direct polymerization of this compound is less common, its derivatives serve as important precursors in the synthesis of various polymers and advanced materials. The functional groups on the benzene ring can be modified to introduce polymerizable moieties or to act as cross-linking agents.

For example, derivatives of trimethylbenzene are used in the synthesis of precursors for colorants and high-performance polymers. wikipedia.org The related compound, 1,2,4-trimethylbenzene (B165218) (pseudocumene), is a precursor to mellitic anhydride, which is used to produce high-performance polymers. wikipedia.org Furthermore, the ability of diols to participate in transesterification reactions is relevant to the deconstruction of condensation polymers. osti.gov

Monomer in the Synthesis of Specialty Polymers

The bifunctional nature of this compound, conferred by its two hydroxyl groups, allows it to act as a monomer in various polymerization reactions, particularly polycondensation. specificpolymers.com By reacting with suitable co-monomers, it can be incorporated into the backbone of polymers such as polyesters and polyethers. The bulky trimethylphenyl groups along the polymer chain can impart unique properties to the resulting materials. scispace.com

Research on the polymerization of related substituted benzene monomers provides insights into the potential of this compound. For instance, the anionic polymerization of 2,4,6-trimethylstyrene (B1346984) has been shown to produce polymers with increased chain rigidity and a higher glass transition temperature compared to polystyrene. scispace.comnih.gov This is attributed to the steric hindrance imposed by the trimethylphenyl substituents, which restricts the rotational freedom of the polymer backbone. scispace.com It is conceivable that polymers derived from this compound would exhibit similar enhancements in thermal and mechanical properties.

The synthesis of specialty polymers from this monomer can be achieved through various polycondensation techniques. specificpolymers.comnih.gov The choice of co-monomer and polymerization conditions would allow for the fine-tuning of the polymer's properties, such as molecular weight, solubility, and thermal stability. nih.gov The resulting polymers, with their rigid and sterically demanding repeating units, could find applications in areas requiring high-performance materials. specificpolymers.com

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Property | Influence of this compound | Potential Application |

| Glass Transition Temperature (Tg) | Increased due to restricted chain rotation from bulky trimethylphenyl groups. scispace.comnih.gov | High-temperature resistant materials, engineering plastics. |

| Mechanical Strength | Enhanced rigidity and stiffness of the polymer backbone. scispace.com | Structural components, composites. |

| Solubility | Potentially altered due to the aromatic and substituted nature of the monomer. | Processability in specific solvents for coatings and films. |

| Thermal Stability | High stability due to the aromatic structure. | Materials for demanding thermal environments. |

Integration into Functional Materials for Selective Molecular Interactions

The defined geometry and potential for introducing specific functionalities make this compound a candidate for the construction of functional materials capable of selective molecular interactions. These materials are designed to recognize and bind to specific molecules or ions, a property crucial for applications in separation science, sensing, and catalysis.

One promising area is the development of porous organic polymers (POPs). mdpi.com By using this compound as a building block, it is possible to synthesize cross-linked networks with well-defined pore structures. The size, shape, and chemical nature of these pores can be tailored by selecting appropriate linkers and synthesis conditions. mdpi.comresearchgate.net The aromatic cavity and the hydroxyl groups of the monomer unit can provide sites for specific interactions, such as hydrogen bonding and π-π stacking, with target molecules. rsc.org

For example, porous polymers derived from similar benzene-based monomers have demonstrated high selectivity for the capture of carbon dioxide. mdpi.com The mechanism of this selectivity often relies on the favorable interactions between the CO2 molecules and the aromatic surfaces and functional groups within the pores. Materials incorporating this compound could be designed to exhibit selective adsorption of various small molecules, finding use in gas separation, purification, and storage. researchgate.net

Furthermore, the principles of molecular recognition can be applied to design materials for sensing applications. By immobilizing polymers or molecular cages derived from this compound onto a transducer, it may be possible to detect the presence of specific analytes through changes in optical or electronic signals upon binding.

Catalytic Roles and Applications

The structural and electronic properties of this compound and its derivatives can be leveraged in the field of catalysis, either as components of catalytic systems or as ligands that modulate the activity and selectivity of metal centers.

Utilization as a Catalyst Component or Ligand in Catalytic Systems

The hydroxyl groups of this compound can be functionalized to create a variety of ligands for transition metal catalysis. rutgers.edumdpi.com The steric bulk provided by the three methyl groups on the benzene ring is a particularly important feature. rutgers.edu Sterically demanding ligands can promote reductive elimination and prevent catalyst deactivation pathways such as the formation of bridged dimers.

One relevant class of ligands are pincer ligands, which bind to a metal center through three donor atoms in a meridional fashion. The 2,4,6-trimethylbenzene core can serve as a rigid scaffold for such ligands. For example, SCS pincer ligands featuring a central aryl ring have been shown to be effective in a range of catalytic reactions, including aldol (B89426) reactions and cross-coupling reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. nih.gov The synthesis of a pincer ligand precursor based on a 2,4,6-trimethylbenzene backbone has been reported, highlighting the accessibility of such systems. nih.gov

Moreover, derivatives of substituted anilines, which can be conceptually related to aminated versions of this compound, have been used to synthesize novel, sterically bulky N-heterocyclic carbene (NHC) ligands. rutgers.edunist.gov These NHC ligands have demonstrated high activity in various palladium-catalyzed cross-coupling reactions. rutgers.edu The extreme steric hindrance around the metal center provided by these ligands is crucial for their catalytic performance. rutgers.edu

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Potential Catalytic Reaction | Key Feature of Ligand |

| Pincer Ligands (e.g., SCS) | Mizoroki-Heck coupling, Suzuki-Miyaura coupling, Aldol reactions. nih.gov | Rigid scaffold, thermal stability. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Palladium-catalyzed cross-coupling reactions (e.g., amide N-C(O) coupling). rutgers.edu | Extreme steric hindrance, strong σ-donation. rutgers.edu |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing the catalyst's performance and developing new catalytic systems. scispace.com While specific mechanistic studies on catalytic cycles involving this compound as a ligand are not extensively reported, general principles of organometallic catalysis can be applied to predict its role.

In a typical cross-coupling reaction catalyzed by a transition metal complex, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. The ligands coordinated to the metal center play a crucial role in each of these steps.

The electronic properties of a ligand derived from this compound would influence the electron density at the metal center. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could modulate the rates of oxidative addition and reductive elimination.

Detailed mechanistic investigations would typically involve kinetic studies, in-situ spectroscopic monitoring of the reaction, and computational modeling to elucidate the structure and energy of intermediates and transition states in the catalytic cycle. scispace.comnih.gov Such studies would be invaluable in fully harnessing the potential of this compound-based ligands in catalysis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of substituted benzene-1,3-diols exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 2,4,6-Trimethylbenzene-1,3-diol and its derivatives. A key direction will be the exploration of novel catalytic systems that can achieve high yields and selectivity under milder reaction conditions, thereby reducing energy consumption and waste generation.

Drawing parallels from the synthesis of structurally related compounds, such as 2,4,6-trimethylbenzene-1,3,5-triamine, researchers are investigating alternatives to harsh reagents and multi-step procedures. For instance, the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent in the synthesis of triamine derivatives highlights a shift towards safer and more environmentally friendly reagents, a principle that could be applied to the synthesis of diol analogues. google.com Furthermore, advancements in C-H activation and directed ortho-metalation could provide more direct and atom-economical pathways to introduce hydroxyl groups onto the trimethylbenzene scaffold. The development of one-step synthetic protocols, as seen in the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, could significantly streamline the production of functionalized trimethylbenzene derivatives. dtic.mil

Advanced Functionalization for Tailored Reactivity

The reactivity of this compound is primarily dictated by its two hydroxyl groups and three methyl groups. Future research will delve into advanced functionalization strategies to precisely tune the molecule's reactivity for specific applications. This includes the selective modification of the hydroxyl groups through reactions such as etherification and esterification to introduce a wide array of functional moieties. These modifications can alter the solubility, electronic properties, and coordinating ability of the parent molecule.

Moreover, the methyl groups offer additional sites for functionalization. Controlled oxidation could convert the methyl groups into carboxylic acids or aldehydes, creating new reactive handles for polymerization or cross-linking reactions. dtic.mildtic.mil The sequential substitution of different functional groups onto the benzene (B151609) ring, a technique explored in the synthesis of tri-substituted triazines, could lead to the creation of non-symmetrical derivatives of this compound with highly tailored properties. mdpi.comresearchgate.net For example, the synthesis of 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene demonstrates the feasibility of introducing aryl groups, which can then be further functionalized. researchgate.net

Integration into Hybrid Material Systems

The bifunctional nature of this compound, conferred by its two hydroxyl groups, makes it an excellent candidate for incorporation into a variety of hybrid material systems. A significant area of future research will be its use as a monomer in the synthesis of novel polymers, including polyesters, polyethers, and polycarbonates. The rigid, substituted aromatic core of the molecule is expected to impart high thermal stability and specific mechanical properties to the resulting polymers.

Furthermore, this compound can serve as a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The hydroxyl groups can coordinate to metal centers, while the trimethylated benzene ring can be further functionalized to control the pore size and chemical environment within the framework. The development of such materials could lead to applications in gas storage, catalysis, and sensing. The use of similar functionalized benzene derivatives in the formation of two-dimensional (2D) polymers, such as graphimine, suggests the potential for this compound to be a precursor in the synthesis of novel 2D materials with unique electronic and optical properties. dtic.mildtic.mil

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can predict the geometric, electronic, and spectroscopic properties of new derivatives before their experimental synthesis. This in-silico approach allows for the rapid screening of a large number of potential candidates, identifying those with the most promising characteristics for a given application.

Future computational studies will likely focus on designing derivatives with tailored electronic properties, such as specific HOMO-LUMO gaps for applications in organic electronics, or enhanced binding affinities for use as selective receptors. Molecular dynamics simulations can provide insights into the conformational behavior of polymers and other materials derived from this compound, helping to understand their macroscopic properties. The combination of computational prediction and experimental validation will be a powerful paradigm for the rational design of new materials based on the this compound scaffold. The known computed properties of this compound, such as its molecular weight and InChIKey, provide a solid foundation for these theoretical investigations. nih.gov

Q & A

Q. What spectroscopic methods are essential for characterizing 2,4,6-Trimethylbenzene-1,3-diol, and how are spectral assignments validated?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. In related trimethylbenzenediol derivatives, aromatic protons (δ ~7.4–7.8 ppm) split due to substituent proximity, while methyl groups appear near δ 2.0 ppm . Validation involves coupling constants, integration ratios, and comparison with analogs (e.g., 2,4,5-Trimethylbenzene-1,3-diol). Mass spectrometry confirms molecular weight (C₉H₁₂O₂, m/z 168.1), and IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C–C (1450–1600 cm⁻¹) stretches.

Q. What synthetic routes are used to prepare this compound in academic laboratories?

Methodological Answer: A common method involves electrophilic methylation of resorcinol (benzene-1,3-diol) under controlled conditions. Alternatively, chlorination of resorcinol with hypochlorous acid (HOCl) yields the compound as a non-fluorescent product, monitored via fluorescence quenching . Optimizing reaction parameters (pH 7–8, 25°C) minimizes side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Advanced Research Questions

Q. How is this compound utilized as a probe in hypochlorous acid (HOCl) scavenging assays, and what methodological challenges arise?

Methodological Answer: The compound serves as a fluorogenic probe in HOCl scavenging assays. Resorcinol chlorination produces non-fluorescent this compound, competing with scavengers for HOCl . Challenges include:

- Specificity : Interference from other oxidants (e.g., H₂O₂) is mitigated by pre-incubating scavengers with HOCl.

- Quantification : Fluorescence intensity (ex/em: 280/340 nm) is measured kinetically to capture dynamic scavenging activity.

- Validation : Control experiments (e.g., omitting scavengers) establish baseline chlorination rates.

Q. How do steric and electronic effects of methyl groups influence the stability and reactivity of this compound compared to nitro derivatives?

Methodological Answer: Methyl groups donate electron density via hyperconjugation, increasing aromatic ring electron density and reducing susceptibility to electrophilic attack. In contrast, nitro derivatives (e.g., 2,4,6-trinitrobenzene-1,3-diol) exhibit enhanced reactivity due to electron-withdrawing effects, leading to explosive instability . Computational studies (DFT) and Hammett parameters quantify these effects, while differential scanning calorimetry (DSC) assesses thermal stability.

Q. How are crystallographic data discrepancies resolved for this compound derivatives?

Methodological Answer: High-resolution X-ray diffraction with SHELXL refinement addresses twinning or disorder . Residual density maps identify misplaced atoms, and comparative analysis with halogenated analogs (e.g., 2,4,6-Trichlorobenzene-1,3-diol) isolates systematic errors. Multi-temperature crystallography (100–300 K) further resolves dynamic disorder.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.